N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide
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Overview
Description
Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate is an organic compound with the molecular formula C₁₀H₂₀NO₄P. It is a phosphonate ester that contains a secondary amide group and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, blocking the natural substrate from accessing the site .
Comparison with Similar Compounds
- Diethyl [2-(2-methylprop-2-enamido)methyl]phosphonate
- Diethyl [2-(2-methylprop-2-enamido)propyl]phosphonate
Comparison: Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate is unique due to its specific amide and phosphonate ester structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H20NO4P |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H20NO4P/c1-5-14-16(13,15-6-2)8-7-11-10(12)9(3)4/h3,5-8H2,1-2,4H3,(H,11,12) |
InChI Key |
OFHHCZMWRQEBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCNC(=O)C(=C)C)OCC |
Origin of Product |
United States |
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